tert-Butyl (R)-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by a pyrrolidine ring substituted with a tert-butyl ester group and a 5-oxopentyl ether chain. It is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.
Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced via esterification using tert-butyl alcohol and a carboxylic acid derivative.
Attachment of the 5-Oxopentyl Ether Chain: The 5-oxopentyl ether chain is attached through an etherification reaction involving a suitable alcohol and an alkyl halide.
Industrial Production Methods
In industrial settings, the production of tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate may involve optimized reaction conditions such as:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure: Control of temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity and signal transduction.
Affect Cellular Processes: Influence cellular processes such as proliferation, differentiation, or apoptosis.
Comparison with Similar Compounds
tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-2-carboxylate: Differing in the position of the carboxylate group.
tert-Butyl (S)-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate: Differing in the stereochemistry of the pyrrolidine ring.
tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-acetate: Differing in the ester group attached to the pyrrolidine ring.
These comparisons highlight the uniqueness of tert-Butyl ®-3-((5-oxopentyl)oxy)pyrrolidine-1-carboxylate in terms of its structural features and reactivity.
Properties
IUPAC Name |
tert-butyl (3R)-3-(5-oxopentoxy)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)15-8-7-12(11-15)18-10-6-4-5-9-16/h9,12H,4-8,10-11H2,1-3H3/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHXRERVVPIYOB-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCCCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)OCCCCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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